molecular formula C14H19NO3 B4647727 N-allyl-4-(2-methoxyphenoxy)butanamide

N-allyl-4-(2-methoxyphenoxy)butanamide

Cat. No. B4647727
M. Wt: 249.30 g/mol
InChI Key: DVPCFXQFUWWIOW-UHFFFAOYSA-N
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Description

N-allyl-4-(2-methoxyphenoxy)butanamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of arachidonic acid and is structurally similar to anandamide, an endocannabinoid neurotransmitter.

Mechanism of Action

N-allyl-4-(2-methoxyphenoxy)butanamide exerts its effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid neurotransmitter. Anandamide is produced in response to pain and inflammation and acts as an endogenous analgesic. By inhibiting the reuptake of anandamide, N-allyl-4-(2-methoxyphenoxy)butanamide increases the levels of the neurotransmitter in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-allyl-4-(2-methoxyphenoxy)butanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-allyl-4-(2-methoxyphenoxy)butanamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide has been found to have anti-tumor effects, inhibiting the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-(2-methoxyphenoxy)butanamide in lab experiments is its relatively simple synthesis method. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-allyl-4-(2-methoxyphenoxy)butanamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several potential future directions for research on N-allyl-4-(2-methoxyphenoxy)butanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of N-allyl-4-(2-methoxyphenoxy)butanamide.

Scientific Research Applications

N-allyl-4-(2-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-allyl-4-(2-methoxyphenoxy)butanamide has been found to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the brain. This mechanism of action has been implicated in the analgesic and anti-inflammatory effects of N-allyl-4-(2-methoxyphenoxy)butanamide.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-15-14(16)9-6-11-18-13-8-5-4-7-12(13)17-2/h3-5,7-8H,1,6,9-11H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPCFXQFUWWIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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